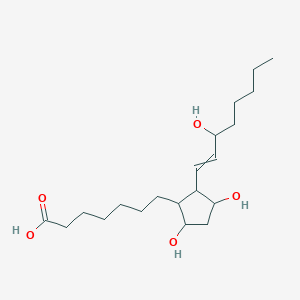

prostaglandin F1a

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Prostaglandin F1a is a biologically active lipid compound derived from prostaglandin E1. It is a member of the prostaglandin family, which plays a crucial role in various physiological processes, including inflammation, vascular tone regulation, and smooth muscle function. This compound is known for its ability to contract the circular muscle of the gut and is excreted directly into the urine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including prostaglandin F1a, typically involves complex multi-step processes. One unified strategy for the chemoenzymatic total synthesis of prostaglandins involves the use of biocatalytic retrosynthesis. This method includes key transformations such as Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction under mild conditions .

Industrial Production Methods: Industrial production of prostaglandins often relies on the chemical synthesis of key intermediates followed by enzymatic transformations to achieve the desired stereochemistry. The use of biocatalysis in industrial settings has shown great potential in improving the efficiency and selectivity of prostaglandin synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Prostaglandin F1a undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and metabolism.

Common Reagents and Conditions:

Oxidation: Baeyer–Villiger monooxygenase is commonly used for stereoselective oxidation.

Reduction: Ketoreductase is employed for diastereoselective reduction of enones.

Substitution: Copper (II)-catalyzed regioselective p-phenylbenzoylation is used for modifying secondary alcohols.

Major Products: The major products formed from these reactions include various prostaglandin analogs and metabolites, such as 6-Keto this compound, which is a stable metabolite of prostacyclin .

Wissenschaftliche Forschungsanwendungen

Prostaglandin F1a has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying prostaglandin synthesis and reactions.

Biology: this compound is involved in various biological processes, including inflammation and smooth muscle contraction.

Medicine: It has potential therapeutic applications in conditions related to vascular tone and gastrointestinal function.

Industry: this compound and its analogs are used in the development of pharmaceuticals and as research tools in drug discovery

Wirkmechanismus

Prostaglandin F1a exerts its effects through G-protein-coupled prostanoid-specific receptors. These receptors facilitate a wide range of biological processes, including blood pressure regulation, inflammation, and cell survival. The signaling pathways activated by these receptors involve various G-proteins, leading to diverse physiological responses .

Vergleich Mit ähnlichen Verbindungen

- Prostaglandin E1

- Prostaglandin F2α

- Prostacyclin (PGI2)

- Thromboxane A2

Comparison: Prostaglandin F1a is unique in its ability to contract the circular muscle of the gut, whereas other prostaglandins like prostacyclin are known for their vasodilatory effects and inhibition of platelet aggregation. Prostaglandin F2α is primarily involved in reproductive processes, and thromboxane A2 plays a role in platelet aggregation and vasoconstriction .

Eigenschaften

IUPAC Name |

7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]heptanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUXGQBLFALXCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862396 |

Source

|

| Record name | 9,11,15-Trihydroxyprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-Hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13383396.png)

![[1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13383434.png)

![N-[2-amino-6-(methylamino)-4-oxo-1H-pyrimidin-5-yl]-N-(cyanomethyl)formamide](/img/structure/B13383436.png)

![3-(4-{[bis(benzyloxy)phosphoryl]oxy}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13383459.png)

![(R)-6-(Benzyloxy)-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methyl-2-propyl]amino]ethyl]-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13383473.png)

![2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide](/img/structure/B13383483.png)